molecular formula C17H15Cl2NO2 B3128841 3-(4-methylphenyl)-3-oxopropanal O-(2,4-dichlorobenzyl)oxime CAS No. 338976-65-1

3-(4-methylphenyl)-3-oxopropanal O-(2,4-dichlorobenzyl)oxime

Cat. No. B3128841
CAS RN: 338976-65-1
M. Wt: 336.2 g/mol
InChI Key: ZBUFQGDQMPOVDN-AWQFTUOYSA-N
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Description

3-(4-methylphenyl)-3-oxopropanal O-(2,4-dichlorobenzyl)oxime, also known as DCMO-DMO, is a small molecule inhibitor that has been widely used in scientific research. This compound has been shown to exhibit a variety of biochemical and physiological effects, making it a valuable tool for investigating various cellular processes.

Scientific Research Applications

Scientific Research Applications of 3-(4-methylphenyl)-3-oxopropanal O-(2,4-dichlorobenzyl)oxime

Chemical Synthesis and Reactions Research involving compounds structurally related to 3-(4-methylphenyl)-3-oxopropanal O-(2,4-dichlorobenzyl)oxime focuses on the synthesis and potential applications of these chemicals in various fields. A study by Abdel-Khalik, Agamy, and Elnagdi (2000) explores the reactions of 2-arylhydrazono-3-oxopropanals with hydroxylamine hydrochloride, leading to the formation of corresponding oximes. These oximes can be cyclized into isoxazoles or converted into arylazopyrazoles and triazoles, suggesting potential for diverse chemical applications (Abdel-Khalik, Agamy, & Elnagdi, 2000).

Reactivators of Enzyme Inhibition Degorre, Kiffer, and Terrier (1988) synthesized oximes structurally similar to 3-(4-methylphenyl)-3-oxopropanal O-(2,4-dichlorobenzyl)oxime and evaluated their ability to reactivate acetylcholinesterase inhibited by organophosphates. These oximes showed significant reactivation potency, highlighting their potential therapeutic applications in treating organophosphate poisoning (Degorre, Kiffer, & Terrier, 1988).

Biochemical Analysis In biochemical research, compounds related to 3-(4-methylphenyl)-3-oxopropanal O-(2,4-dichlorobenzyl)oxime are used in assays. McLellan and Thornalley (1992) describe methods involving derivatization with specific oximes for the assay of methylglyoxal in biological systems, indicating the relevance of these compounds in analytical chemistry and biochemistry (McLellan & Thornalley, 1992).

Structural Analysis and Reactivity Studies on the structural analysis and reactivity of cyclopropenone oximes, including those similar to 3-(4-methylphenyl)-3-oxopropanal O-(2,4-dichlorobenzyl)oxime, have been conducted to understand their chemical properties and reactions. Yoshida et al. (1988) investigated the preparation and reaction of cyclopropenone oximes with isocyanates, offering insights into the chemical behavior of these oximes (Yoshida et al., 1988).

These studies highlight the versatile applications of 3-(4-methylphenyl)-3-oxopropanal O-(2,4-dichlorobenzyl)oxime and structurally related compounds in chemical synthesis, biochemical analysis, and potential therapeutic uses, emphasizing their significance in scientific research.

The scientific research applications of the compound "3-(4-methylphenyl)-3-oxopropanal O-(2,4-dichlorobenzyl)oxime" are not directly available in the literature. However, research related to similar oxime compounds and their derivatives can provide insights into the potential applications and relevance of such compounds in various fields. Here is a summary based on the closest related research findings:

Oxime Derivatives and Reactivity

  • Oxime compounds, including derivatives of 2-arylhydrazono-3-oxopropanals, have been studied for their reactivity and potential applications in synthesizing a variety of heterocyclic compounds, such as isoxazoles, arylazopyrazoles, and triazoles, which have implications in medicinal chemistry and materials science (Abdel-Khalik, Agamy, & Elnagdi, 2000).

Acetylcholinesterase Reactivators

  • Certain oxime derivatives have been explored as reactivators of acetylcholinesterase (AChE) inhibited by organophosphates, indicating their potential use in developing antidotes for organophosphate poisoning. For instance, sulfur derivatives of 2-oxopropanal oxime have shown significant reactivation potency against inhibited AChE, suggesting their utility in medical applications related to organophosphate exposure (Degorre, Kiffer, & Terrier, 1988).

Analytical Chemistry Applications

  • Oxime compounds have been utilized in analytical chemistry for the derivatization and assay of compounds like methylglyoxal in chemical and biological systems, highlighting their role in developing analytical methods and assays (McLellan & Thornalley, 1992).

Molecular Structure and Characterization

  • The molecular structure and characterization of oxime derivatives, such as cyclopropenone oximes, have been investigated, providing insights into their chemical properties and potential applications in synthesis and materials science (Yoshida et al., 1988).

properties

IUPAC Name

(3E)-3-[(2,4-dichlorophenyl)methoxyimino]-1-(4-methylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2NO2/c1-12-2-4-13(5-3-12)17(21)8-9-20-22-11-14-6-7-15(18)10-16(14)19/h2-7,9-10H,8,11H2,1H3/b20-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBUFQGDQMPOVDN-AWQFTUOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CC=NOCC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)C/C=N/OCC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-methylphenyl)-3-oxopropanal O-(2,4-dichlorobenzyl)oxime

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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